molecular formula C19H26N2O4 B5964429 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole

3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole

Katalognummer B5964429
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: IEIAOTMYNUBTAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by a group of researchers at the University of Urbino, Italy. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various conditions such as pain, anxiety, and inflammation.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole involves the inhibition of FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds produced by the body that bind to cannabinoid receptors in the brain and throughout the body, producing various effects such as pain relief, relaxation, and appetite stimulation. By inhibiting FAAH, 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole increases the levels of endocannabinoids, which can produce these effects.
Biochemical and Physiological Effects:
3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole has been shown to produce a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic (anti-anxiety) effects. Studies have also shown that 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole can improve cognitive function and memory, and may have potential therapeutic applications in conditions such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole for lab experiments is its specificity for FAAH inhibition. Unlike other compounds that inhibit multiple enzymes, 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole specifically targets FAAH, making it a useful tool for studying the effects of endocannabinoids. However, one of the limitations of 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole is its short half-life, which means that it must be administered frequently to maintain its effects.

Zukünftige Richtungen

There are several future directions for research on 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole. One area of interest is its potential therapeutic applications in conditions such as chronic pain, anxiety disorders, and inflammation. Another area of research is the development of more potent and selective FAAH inhibitors that can produce longer-lasting effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole and its effects on various physiological systems.

Synthesemethoden

The synthesis of 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole involves several steps, including the reaction of 3,5-dimethyl-4-(bromomethyl)isoxazole with 3,4,5-trimethoxybenzylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting compound with 2-pyrrolidinecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole has been extensively studied for its potential therapeutic applications in various conditions. One of the most promising areas of research is its use as an analgesic (pain reliever). Studies have shown that 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole inhibits FAAH, an enzyme that breaks down endocannabinoids, which are natural painkillers produced by the body. By inhibiting FAAH, 3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole increases the levels of endocannabinoids, which can reduce pain sensation.

Eigenschaften

IUPAC Name

3,5-dimethyl-4-[1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12-18(13(2)25-20-12)15-7-6-8-21(15)11-14-9-16(22-3)19(24-5)17(10-14)23-4/h9-10,15H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIAOTMYNUBTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.